6-(4-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution.
Addition of the Prop-2-en-1-ylsulfanyl Group: This group can be added through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
- 6-(4-Chlorophenyl)-2-(ethylsulfanyl)pyridine-3-carbonitrile
- 6-(4-Chlorophenyl)-2-(propylsulfanyl)pyridine-3-carbonitrile
Uniqueness
The unique structural features of 6-(4-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carbonitrile, such as the prop-2-en-1-ylsulfanyl group, may confer distinct biological activities or chemical reactivity compared to its analogs
Properties
Molecular Formula |
C15H11ClN2S |
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Molecular Weight |
286.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2S/c1-2-9-19-15-12(10-17)5-8-14(18-15)11-3-6-13(16)7-4-11/h2-8H,1,9H2 |
InChI Key |
BRYMEFCMUIDPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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